

Technical Guide: T3-CLK-N Negative Control & T3-CLK Probe System

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Compound of Interest

Compound Name: T3-CLK-N

Cat. No.: B1193741

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Executive Summary

T3-CLK-N is a sterically hindered analogue of the chemical probe T3-CLK. While T3-CLK is a potent, ATP-competitive inhibitor of the CDC-like kinase family (CLK1, CLK2, and CLK3), **T3-CLK-N** is engineered to be biochemically inactive against these targets.

In high-fidelity chemical biology, **T3-CLK-N** serves as the critical negative control to validate phenotypic observations. By comparing cellular responses between the active probe (T3-CLK) and the inactive control (**T3-CLK-N**), researchers can distinguish true on-target CLK-mediated effects (e.g., alternative splicing modulation) from off-target toxicity or scaffold-dependent interference.

Chemical Identity & Structural Analysis[1]

The efficacy of the T3-CLK/**T3-CLK-N** pair relies on a precise structural modification known as a "steric bump."

Structural Comparison

Both compounds share an imidazo[1,2-a]pyridine core scaffold and a solubilizing piperazine tail. The divergence lies in the substituent at the 6-position of the imidazo-pyridine ring.

- T3-CLK (Active Probe): Features a 4-pyridyl group. This planar moiety fits snugly into the ATP-binding pocket of CLK kinases, facilitating hydrogen bonding and hydrophobic interactions required for inhibition.

- **T3-CLK-N** (Negative Control): Substitutes the pyridine with a 3,5-di-tert-butylphenyl group.[1] The bulky tert-butyl groups create significant steric hindrance, physically preventing the molecule from entering or binding effectively to the CLK ATP pocket.

Physicochemical Data Table

Property	T3-CLK (Active Probe)	T3-CLK-N (Negative Control)
CAS Number	2109805-56-1	N/A (Research Reagent)
Molecular Formula	C ₂₈ H ₃₀ N ₆ O ₂	C ₃₇ H ₄₇ N ₅ O ₂
Molecular Weight	482.59 g/mol	593.82 g/mol
IUPAC Name	N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide	N-(6-(3,5-di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide
Solubility	DMSO (>20 mM)	DMSO (>10 mM)
Appearance	White to beige powder	White to beige powder
Primary Target	CLK1, CLK2, CLK3 (IC ₅₀ < 20 nM)	Inactive (IC ₅₀ > 10 μM)

Mechanism of Action & Validation Logic

The "Probe & Control" Paradigm

Scientific integrity in kinase inhibition studies requires proving that a phenotype is caused by inhibiting the specific kinase, not by the chemical nature of the inhibitor molecule itself.

- **T3-CLK Action:** Binds to the ATP site of CLK1/2/3.[2] This inhibits the phosphorylation of Serine/Arginine-rich (SR) proteins, leading to altered spliceosome assembly and changes in mRNA splicing (e.g., exon skipping).
- **T3-CLK-N Action:** Due to the 3,5-di-tert-butyl "bump," it cannot inhibit CLK activity. However, it retains the same solubility, permeability, and potential for off-target interactions (e.g.,

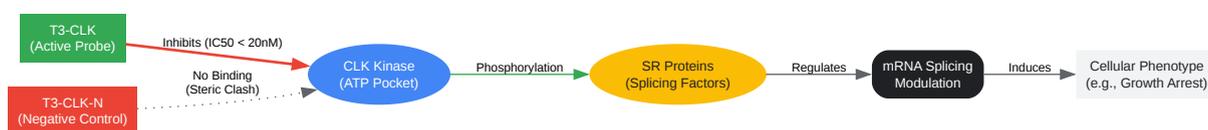
membrane disruption or metabolism) as the active probe.

Interpretation Rule:

- Effect seen with T3-CLK only: Validated On-Target Effect (CLK Inhibition).
- Effect seen with BOTH: Non-specific / Off-Target Effect (Artifact).

Signaling Pathway Visualization

The following diagram illustrates the differential impact of the probe pair on the splicing machinery.



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Caption: Differential mechanism of T3-CLK vs. **T3-CLK-N**. The negative control fails to bind CLK, leaving splicing unaffected.

Experimental Protocols

Stock Solution Preparation

Safety Note: Wear standard PPE. Perform all powder handling in a fume hood.

- Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).
- Concentration: Prepare a 10 mM stock solution to minimize DMSO volume in cell culture (<0.1% final v/v).
 - Calculation for **T3-CLK-N**: Dissolve 5.94 mg of powder in 1.0 mL of DMSO.

- Storage: Aliquot into light-protective tubes (amber) and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Cellular Validation Assay (Splicing Modulation)

This protocol validates CLK inhibition by monitoring the splicing shift of a CLK-responsive gene (e.g., GPS2 or CLK1 auto-regulation).

Reagents:

- Target Cells (e.g., HCT116, HUVEC).[3]
- T3-CLK (Active) and **T3-CLK-N** (Negative).[2]
- RNA Extraction Kit & RT-PCR Reagents.

Workflow:

- Seeding: Seed cells in 6-well plates and allow to adhere overnight (70-80% confluence).
- Treatment:
 - Well A (Vehicle): DMSO (0.1%).
 - Well B (Active): T3-CLK (1 μM).
 - Well C (Control): **T3-CLK-N** (1 μM).
 - Note: Always use the negative control at the same concentration as the active probe.
- Incubation: Incubate for 6 to 24 hours. (Splicing changes are often visible within 6 hours).
- Analysis: Extract RNA and perform RT-PCR.
 - Expected Result: T3-CLK treatment should result in a mobility shift (exon skipping) on an agarose gel compared to DMSO.
 - Validation: **T3-CLK-N** treatment should show a banding pattern identical to the DMSO vehicle.

Troubleshooting

- Issue: **T3-CLK-N** shows toxicity or phenotype similar to T3-CLK.
 - Cause: The concentration is too high (>10 μM), leading to scaffold-based off-target effects.
 - Solution: Titrate down.[1] The "therapeutic window" for the probe is typically 0.1 μM – 1.0 μM .
- Issue: Precipitation in media.[4]
 - Cause: Low solubility of the bulky **T3-CLK-N**.
 - Solution: Ensure DMSO stock is fully dissolved (vortex/warm to 37°C) before adding to media. Do not exceed 0.5% DMSO final concentration.

References

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